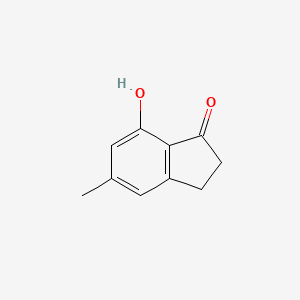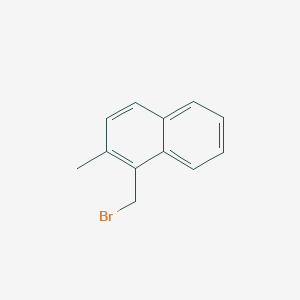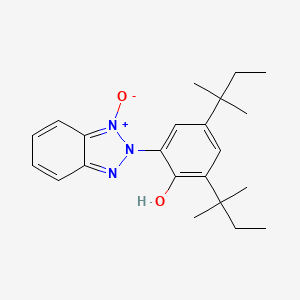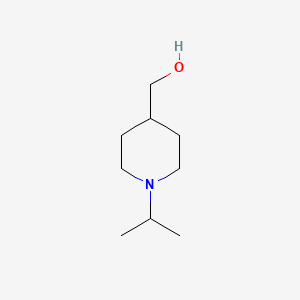
2-Bromo-1-(5-methylisoxazol-3-yl)ethanone
Descripción general
Descripción
2-Bromo-1-(5-methylisoxazol-3-yl)ethanone is an organic compound with the molecular formula C₆H₆BrNO₂. It is a brominated derivative of ethanone, featuring a 5-methylisoxazole ring. This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone typically involves the bromination of 1-(5-methylisoxazol-3-yl)ethanone. The reaction is carried out using bromine or a bromine-releasing agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(5-methylisoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the isoxazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(5-methylisoxazol-3-yl)ethanone derivatives with various functional groups.
Reduction: Formation of 2-bromo-1-(5-methylisoxazol-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-methylisoxazol-3-yl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-methylisoxazol-3-yl)ethanone is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Applied in the production of agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone depends on its specific application. In general, the compound acts as an electrophile due to the presence of the bromine atom and the carbonyl group. It can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The isoxazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
2-Bromo-1-(5-methylisoxazol-3-yl)ethanone can be compared with other brominated ethanone derivatives and isoxazole-containing compounds. Some similar compounds include:
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone: Similar structure but with different substitution pattern on the isoxazole ring.
2-Bromo-1-(4-methylisoxazol-5-yl)ethanone: Another isomer with a different position of the methyl group on the isoxazole ring.
2-Chloro-1-(5-methylisoxazol-3-yl)ethanone: Chlorinated analog with similar reactivity but different electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in various fields of research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCZRMXOTVCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498371 | |
| Record name | 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56400-88-5 | |
| Record name | 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)


